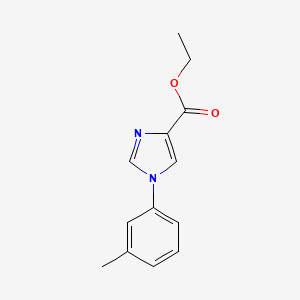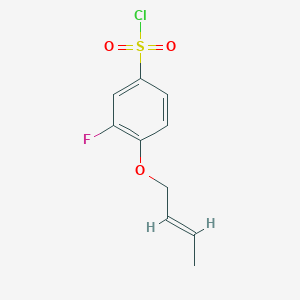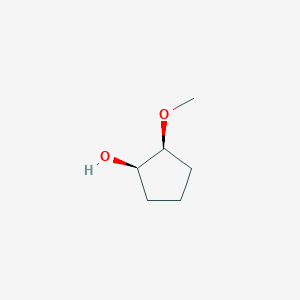
Cis-2-methoxycyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-methoxycyclopentan-1-ol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group is attached to the second carbon and a hydroxyl group is attached to the first carbon in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Epoxides: One common method to synthesize cis-2-methoxycyclopentan-1-ol involves the hydrolysis of epoxides. The epoxide can be prepared from cyclopentene through an epoxidation reaction using a peracid. The resulting epoxide is then subjected to hydrolysis under acidic or basic conditions to yield this compound.
Reduction of Ketones: Another method involves the reduction of 2-methoxycyclopentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process yields this compound with high selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of epoxides or reduction of ketones. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cis-2-methoxycyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclopentanol derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrobromic acid, other nucleophiles.
Major Products:
Oxidation: 2-methoxycyclopentanone, 2-methoxycyclopentanal.
Reduction: Cyclopentanol derivatives.
Substitution: Bromocyclopentanol derivatives.
Scientific Research Applications
Chemistry: Cis-2-methoxycyclopentan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of action of similar compounds and their interactions with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of cis-2-methoxycyclopentan-1-ol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Cis-2-methylcyclopentan-1-ol: Similar in structure but with a methyl group instead of a methoxy group.
Trans-2-methoxycyclopentan-1-ol: Similar structure but with a trans configuration.
Cyclopentanol: Lacks the methoxy group, simpler structure.
Uniqueness: Cis-2-methoxycyclopentan-1-ol is unique due to the presence of both methoxy and hydroxyl groups in a cis configuration. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(1R,2S)-2-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
YVXLDOASGKIXII-RITPCOANSA-N |
Isomeric SMILES |
CO[C@H]1CCC[C@H]1O |
Canonical SMILES |
COC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
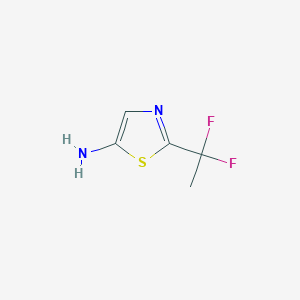
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
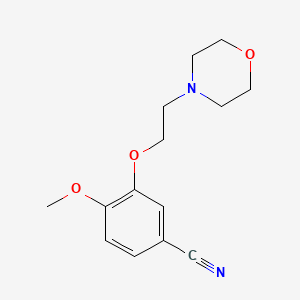

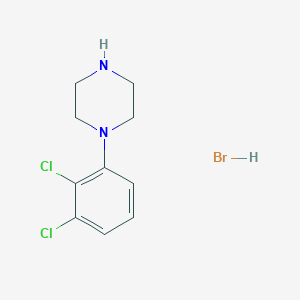
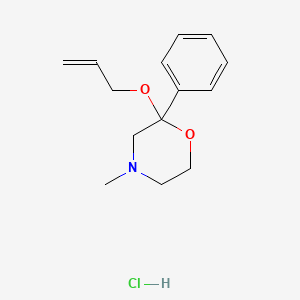
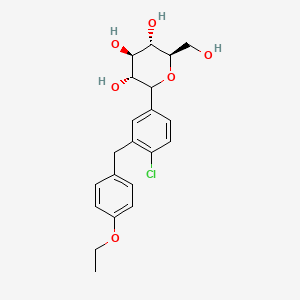
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
